molecular formula C13H23N3O3S B12264496 N-{2'-oxo-[1,3'-bipiperidine]-4-yl}cyclopropanesulfonamide

N-{2'-oxo-[1,3'-bipiperidine]-4-yl}cyclopropanesulfonamide

Cat. No.: B12264496
M. Wt: 301.41 g/mol
InChI Key: JKCKCGJRVKXDCF-UHFFFAOYSA-N
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Description

N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a bipiperidine core with a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipiperidine derivatives and cyclopropanesulfonamide-containing molecules. Examples include:

Uniqueness

N-{2’-oxo-[1,3’-bipiperidine]-4-yl}cyclopropanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

N-[1-(2-oxopiperidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H23N3O3S/c17-13-12(2-1-7-14-13)16-8-5-10(6-9-16)15-20(18,19)11-3-4-11/h10-12,15H,1-9H2,(H,14,17)

InChI Key

JKCKCGJRVKXDCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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